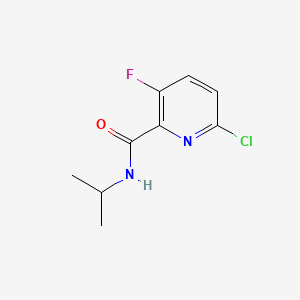

6-Chloro-3-fluoro-N-isopropylpicolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClFN2O |

|---|---|

Molecular Weight |

216.64 g/mol |

IUPAC Name |

6-chloro-3-fluoro-N-propan-2-ylpyridine-2-carboxamide |

InChI |

InChI=1S/C9H10ClFN2O/c1-5(2)12-9(14)8-6(11)3-4-7(10)13-8/h3-5H,1-2H3,(H,12,14) |

InChI Key |

MPIUPKCDAOLLBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=N1)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 3 Fluoro N Isopropylpicolinamide

Retrosynthetic Analysis and Key Precursors to Picolinamide (B142947) Synthesis

A retrosynthetic analysis of 6-Chloro-3-fluoro-N-isopropylpicolinamide identifies the most logical disconnection at the amide bond. This bond is typically formed in the final stages of the synthesis. This disconnection reveals two primary precursors: 6-chloro-3-fluoropicolinic acid (or an activated derivative) and N-isopropylamine. The main synthetic challenge, therefore, lies in the efficient preparation of the substituted picolinic acid precursor.

Figure 1: Retrosynthetic disconnection of this compound into its key precursors, 6-chloro-3-fluoropicolinic acid and N-isopropylamine.

Figure 1: Retrosynthetic disconnection of this compound into its key precursors, 6-chloro-3-fluoropicolinic acid and N-isopropylamine.The synthesis of the key intermediate, 6-chloro-3-fluoropicolinic acid, is a critical step. A documented method involves the oxidation of 6-chloro-3-fluoro-2-methylpyridine. pipzine-chem.comgoogle.com This precursor, a substituted picoline, serves as the foundational starting material. nih.gov

The oxidation process can be carried out using a strong oxidizing agent in an acidic medium. A specific patent describes a process utilizing potassium dichromate as the oxidant and dilute sulfuric acid as the solvent. google.com To facilitate the reaction, a combination of sodium tungstate (B81510) (Na₂WO₄·2H₂O) and a crown ether is employed as a catalyst system. google.com The reaction is heated to temperatures ranging from 70 to 130°C. google.com Following the reaction, the crude product is purified by dissolving it in an alkaline solution, extracting impurities with an organic solvent, and then re-acidifying to precipitate the pure 6-chloro-3-fluoropicolinic acid. google.com This method is reported to produce the final acid with high yield and good purity. google.com

Alternatively, esters of 6-chloro-3-fluoropicolinic acid, such as methyl 6-chloro-3-fluoropicolinate, are commercially available and can serve as immediate precursors for amidation reactions. bldpharm.comreagentia.eu These esters can be synthesized through standard esterification procedures from the corresponding carboxylic acid, for instance, by reacting the acid with an alcohol like methanol (B129727) in the presence of an acid catalyst.

The formation of the amide bond between 6-chloro-3-fluoropicolinic acid and N-isopropylamine is the final key transformation. There are two primary strategies for this incorporation:

Activation of the Carboxylic Acid: This is the most common approach. The carboxylic acid group of 6-chloro-3-fluoropicolinic acid is activated to make it more susceptible to nucleophilic attack by the amine. This can be achieved by:

Conversion to an Acyl Chloride: The picolinic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 6-chloro-3-fluoropicolinoyl chloride. nih.govnih.gov This intermediate then readily reacts with N-isopropylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl generated. researchgate.net

Use of Coupling Reagents: A wide variety of peptide coupling reagents can be used to facilitate the amidation directly from the carboxylic acid. These reagents form an activated intermediate in situ, which then reacts with the amine. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. researchgate.net Other modern coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency under mild conditions. cam.ac.uk

Amidation from an Ester: If starting from an ester like methyl 6-chloro-3-fluoropicolinate, the amide can be formed via direct aminolysis. This typically requires heating the ester with N-isopropylamine, sometimes in the presence of a catalyst. This method is generally less reactive than using an acyl chloride or coupling agents but can be effective.

Development of Novel Synthetic Routes

Advances in synthetic chemistry continuously provide new and optimized methods for constructing molecules like this compound. These developments focus on improving yields, simplifying procedures, and using milder, more selective reagents.

The optimization of the amidation step is crucial for an efficient synthesis. The choice of solvent, base, and coupling agent can significantly impact the reaction's yield and purity. Solvents like toluene (B28343), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are commonly used. researchgate.netgoogle.com The selection of a suitable base, such as triethylamine or pyridine (B92270), is important for scavenging protons generated during the reaction. google.com

The table below summarizes various coupling agents used in picolinamide synthesis, highlighting the diversity of available methods. The optimal choice depends on the specific substrate and desired reaction conditions.

| Coupling Agent System | Typical Solvent | Temperature | Notes |

| Thionyl Chloride (SOCl₂) | Dichloromethane | 0°C to Reflux | Forms acyl chloride in situ; can sometimes lead to chlorination of the pyridine ring as a side reaction. nih.govnih.gov |

| DCC / HOBt | Toluene, DCM | Room Temp | A classic, cost-effective method; formation of dicyclohexylurea (DCU) byproduct can complicate purification. researchgate.net |

| HATU / DIPEA | DMF, THF | Room Temp | Highly efficient and fast-acting; often used for challenging couplings. cam.ac.uk |

| Ethyl Chloroformate | Tetrahydrofuran | -5°C to Room Temp | Forms a mixed anhydride (B1165640) intermediate. researchgate.net |

Recent research has also explored greener solvents and catalytic methods to improve the sustainability of amide bond formation. For instance, replacing hazardous solvents like toluene with higher-boiling, bio-based alternatives such as p-cymene (B1678584) has been shown to improve yields in some silica-catalyzed amidation reactions by allowing for higher reaction temperatures. epa.gov

The specific 6-chloro-3-fluoro substitution pattern on the pyridine ring is integral to the target molecule's identity. The synthesis of the key precursor, 6-chloro-3-fluoro-2-methylpyridine, establishes this pattern early on. The methods to achieve such specific halogenation are varied. For instance, the synthesis of 6-chloro-3-fluoro-2-formylpyridine, a related compound, starts with 3-fluoro-2-methylpyridine, which is then chlorinated. pipzine-chem.com This highlights that the strategic introduction of halogens onto a pre-existing pyridine ring is a common approach in synthesizing these types of intermediates.

Interestingly, unintended halogenation can sometimes occur during synthetic manipulations. For example, the activation of picolinic acid with thionyl chloride has been reported to occasionally result in the formation of 4-chloro-picolinamide derivatives as side products, alongside the expected picolinamide. nih.govnih.gov While this is an undesired side reaction in that context, it demonstrates a chemical transformation that modifies the halogenation pattern of the pyridine ring under certain conditions.

An analysis of the structure of this compound reveals that it is an achiral molecule. There are no stereocenters present in the compound. Therefore, considerations for stereoselective synthesis are not applicable to the preparation of this specific molecule.

Scalability and Efficiency Studies of Synthetic Pathways

The primary synthetic route to this compound involves the coupling of a carboxylic acid precursor, 6-chloro-3-fluoropicolinic acid, with isopropylamine. synquestlabs.comsigmaaldrich.comchemscene.com The efficiency and scalability of this pathway are contingent on the optimization of the core amide bond formation step.

The synthesis of this compound is most directly achieved via the amidation of 6-chloro-3-fluoropicolinic acid. This transformation requires the activation of the carboxylic acid, which can be accomplished using a variety of coupling reagents. semanticscholar.org The selection of the appropriate reagent and reaction conditions is critical for maximizing yield and purity on a research scale.

Common strategies for amide bond formation employ stoichiometric activating agents such as carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium (B103445) reagents like T3P (n-propylphosphonic acid anhydride). ucl.ac.uk The choice of solvent, temperature, and additives also plays a crucial role. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are frequently used to facilitate the reaction. ucl.ac.uk

A systematic approach to optimization involves screening various parameters. For instance, a Design of Experiments (DoE) approach could be employed to efficiently map the reaction space. Key variables would include the type of coupling agent, the base used (e.g., triethylamine, N,N-diisopropylethylamine), reaction temperature, and concentration. acs.org An illustrative optimization study is presented below, showing hypothetical outcomes for the synthesis of the target compound.

Table 1: Illustrative Optimization of Amidation Reaction Conditions

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EDC/HOBt | DIPEA | DCM | 25 | 75 |

| 2 | HATU | DIPEA | DMF | 25 | 92 |

| 3 | T3P | Pyridine | EtOAc | 50 | 88 |

| 4 | SOCl₂ | - | Toluene | 70 | 85 |

This table is for illustrative purposes and contains hypothetical data.

The data suggest that a modern coupling reagent like HATU in a polar solvent like DMF may provide the highest yield at room temperature for this specific transformation. ucl.ac.uk However, for larger-scale synthesis, cost and waste considerations might favor older methods like activation via the acid chloride (using SOCl₂) or greener catalytic methods. ucl.ac.uk

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. acs.org A primary focus is on minimizing waste, which is often high in traditional amidation reactions due to the use of stoichiometric coupling agents that generate high molecular weight by-products. ucl.ac.uknih.gov

Key areas for green optimization include:

Solvent Selection: Replacing hazardous solvents like chlorinated hydrocarbons (e.g., DCM) or reprotoxic dipolar aprotic solvents (e.g., DMF, NMP) with more benign alternatives is a priority. ucl.ac.uk Greener solvent options include ethyl acetate (B1210297), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or in some cases, water or solvent-free conditions. semanticscholar.orgucl.ac.uk

Catalytic Methods: A significant advancement in green amide synthesis is the development of catalytic methods that avoid stoichiometric activators. Boric acid, for example, has been shown to effectively catalyze the direct amidation of carboxylic acids and amines, often under solvent-free conditions, generating only water as a byproduct. semanticscholar.orgresearchgate.net This approach dramatically improves the atom economy of the reaction. acs.org

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. Catalytic methods can often provide milder reaction conditions compared to thermal condensations. semanticscholar.org

Derivatization and Analogue Synthesis from this compound

The core structure of this compound offers several sites for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

Direct modification of the N-isopropyl group on the final compound is challenging. A more practical and versatile approach to generating diversity at this position is to introduce different amines during the initial synthetic step. A wide array of primary and secondary amines can be coupled with 6-chloro-3-fluoropicolinic acid to produce a diverse set of N-substituted picolinamide analogues.

Alternatively, the picolinamide group itself can be used as a protecting group for an amine, which can be cleaved under specific conditions to allow for further functionalization. cam.ac.uk Studies have shown that picolinamides can undergo reductive cleavage using reagents like zinc in aqueous hydrochloric acid to yield the corresponding free amine. cam.ac.uk This would allow for the removal of the "isopropyl" group (as isopropylamine) and subsequent re-acylation or alkylation of the resulting 6-chloro-3-fluoropicolylamine, though this is a less direct route for analogue synthesis.

The chloro and fluoro substituents on the pyridine ring are prime targets for modification, primarily through Nucleophilic Aromatic Substitution (SNAr) reactions. acs.org The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing picolinamide group at the C-2 position. Both the C-6 chloro and C-3 fluoro atoms can potentially be displaced by various nucleophiles.

Common nucleophiles used in SNAr reactions on halo-pyridines include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides to generate ether linkages.

N-Nucleophiles: Amines (primary or secondary) and N-heterocycles (e.g., morpholine, piperidine) to form new C-N bonds. acs.org

S-Nucleophiles: Thiolates (e.g., sodium thiomethoxide) to create thioethers.

The reaction conditions, such as solvent (e.g., DMSO, DMF) and temperature, can be tuned to facilitate these substitutions. acs.org

A key question in the derivatization of the picolinamide ring is the regioselectivity of the SNAr reaction. When two different halogens are present, one is often preferentially substituted. In general, for SNAr reactions, the C-F bond is more labile than the C-Cl bond, suggesting that nucleophilic attack might favor the C-3 position. However, the outcome is also governed by the stability of the Meisenheimer intermediate, which is influenced by all substituents on the ring. wuxiapptec.com

The electron-withdrawing amide group at C-2 will strongly activate the C-6 position (para) and moderately activate the C-3 position (meta). Conversely, the chlorine at C-6 and fluorine at C-3 also influence the electron density of the ring. Computational studies, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO) map and calculating the activation energies for attack at each position, could predict the most likely site of substitution. wuxiapptec.com Experimental screening with various nucleophiles would be required to confirm the regiochemical outcome.

Table 2: Predicted Regioselective SNAr Reactions for Analogue Synthesis

| Nucleophile | Reagent Example | Potential Product(s) (Major Isomer Highlighted) |

|---|---|---|

| Amine | Morpholine | 6-Morpholino-3-fluoro-N-isopropylpicolinamide or 3-Morpholino-6-chloro-N-isopropylpicolinamide |

| Alkoxide | Sodium Methoxide | 6-Methoxy-3-fluoro-N-isopropylpicolinamide or 3-Methoxy-6-chloro-N-isopropylpicolinamide |

This table presents plausible, predicted outcomes for illustrative purposes. Actual regioselectivity would need to be determined experimentally.

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 3 Fluoro N Isopropylpicolinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the connectivity of atoms within a molecule. A full suite of NMR experiments would be required to unambiguously assign the structure of 6-Chloro-3-fluoro-N-isopropylpicolinamide.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum would provide information on the number of distinct proton environments, their integration (ratio of protons), and their coupling (neighboring protons). The isopropyl group would be expected to show a characteristic pattern: a doublet for the two methyl groups and a septet (or multiplet) for the single methine proton. The aromatic protons on the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts and coupling constants influenced by the positions of the chloro and fluoro substituents.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. The pyridine ring would show four distinct aromatic carbon signals. The carbonyl carbon of the amide would typically appear in the downfield region (around 160-170 ppm). The isopropyl group would exhibit two signals: one for the two equivalent methyl carbons and one for the methine carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Aromatic-H (C4) | 7.6 - 7.8 | Doublet of Doublets (dd) | ~8 Hz, ~4 Hz |

| Aromatic-H (C5) | 7.9 - 8.1 | Doublet of Doublets (dd) | ~8 Hz, ~2 Hz |

| Isopropyl-CH | 4.1 - 4.3 | Septet | ~7 Hz |

| Amide-NH | 8.2 - 8.5 | Doublet | ~8 Hz |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 162 - 165 |

| C3 (C-F) | 155 - 158 (d, ¹JCF ≈ 250 Hz) |

| C6 (C-Cl) | 148 - 151 |

| C2 | 145 - 148 (d, ²JCF ≈ 15 Hz) |

| C5 | 138 - 141 (d, ³JCF ≈ 5 Hz) |

| C4 | 122 - 125 (d, ³JCF ≈ 20 Hz) |

| Isopropyl-CH | 42 - 45 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To confirm the assignment of protons and carbons and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key correlations would be observed between the isopropyl CH and CH₃ protons, and between the two aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon (the aromatic CHs and the isopropyl CH and CH₃ groups).

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the isopropyl group to the amide nitrogen and the amide group to the pyridine ring at the C2 position. For instance, a correlation would be expected between the amide NH proton and the carbonyl carbon (C=O), as well as the C2 and C3 carbons of the pyridine ring.

¹⁹F NMR for Fluorine Environment Analysis

The ¹⁹F NMR spectrum provides specific information about the fluorine atom. For this compound, a single resonance would be expected. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic pyridine ring. Furthermore, this signal would exhibit coupling to the adjacent aromatic protons (H4 and H5), appearing as a doublet of doublets, which would corroborate the assignments made from the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion to four or five decimal places. This high precision allows for the unambiguous determination of the molecular formula (C₉H₁₀ClFN₂O). The measured mass would be compared to the theoretical mass calculated for this formula, with a very small mass error (typically < 5 ppm) confirming the elemental composition. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximately 3:1 ratio).

Fragmentation Patterns and Structural Information

Analysis of the fragmentation pattern in the mass spectrum, often induced by techniques like electron ionization (EI) or collision-induced dissociation (CID), provides valuable structural information. Key fragmentation pathways for this compound would likely include:

Loss of the isopropyl group: A primary fragmentation would be the cleavage of the isopropyl group, leading to a significant fragment ion.

Loss of the entire N-isopropylamide side chain: Cleavage of the amide bond could result in a fragment corresponding to the 6-chloro-3-fluoropicolinoyl cation.

Fragmentation of the pyridine ring: Subsequent fragmentation of the pyridine ring could involve the loss of chlorine or other small neutral molecules.

By analyzing these characteristic fragments, the connectivity of the molecule can be pieced together, providing data that is complementary to the information obtained from NMR spectroscopy.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for the identification of functional groups within a molecule. These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies.

In a hypothetical analysis of this compound, IR and Raman spectroscopy would be expected to reveal key vibrational modes. For instance, the carbonyl (C=O) stretching frequency of the amide group typically appears as a strong band in the IR spectrum, generally in the region of 1630-1695 cm⁻¹. The N-H stretching vibration of the secondary amide would be observed in the range of 3200-3400 cm⁻¹, and its bending vibration would be found around 1520-1580 cm⁻¹.

The pyridine ring itself would exhibit a series of characteristic stretching and bending vibrations. The C-Cl and C-F stretching vibrations would also be present at lower frequencies, typically below 800 cm⁻¹. The isopropyl group would be identified by its characteristic C-H stretching and bending modes.

A comparative analysis of the IR and Raman spectra would be crucial, as some vibrational modes that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa, providing complementary information for a complete vibrational assignment.

Hypothetical Vibrational Data Table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3200-3400 |

| Amide | C=O stretch | 1630-1695 |

| Amide | N-H bend | 1520-1580 |

| Pyridine Ring | C=C, C=N stretches | 1400-1600 |

| Alkyl | C-H stretch (sp³) | 2850-2960 |

| Haloalkane | C-F stretch | 1000-1400 |

| Haloalkane | C-Cl stretch | 600-800 |

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a high-quality single crystal of the compound is required. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The solved crystal structure would reveal not only the intramolecular details but also how the molecules of this compound pack together in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as hydrogen bonds (e.g., between the amide N-H and the carbonyl oxygen or the pyridine nitrogen of an adjacent molecule), halogen bonds, and van der Waals forces. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 95.5 |

| Volume (ų) | 1225 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Chiroptical Spectroscopy for Enantiomeric Purity (if chiral)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. Based on its chemical structure, this compound is not inherently chiral, as it does not possess a stereocenter. Therefore, it would not exhibit a CD spectrum, and an analysis of enantiomeric purity would not be applicable.

Computational and Theoretical Investigations of 6 Chloro 3 Fluoro N Isopropylpicolinamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms (geometry optimization) and the corresponding potential energy surfaces. Such a study on 6-Chloro-3-fluoro-N-isopropylpicolinamide would provide critical insights into its stable conformations and the energy barriers between them. This information is crucial for understanding its reactivity and interactions. At present, no published studies have reported the optimized geometry or energy landscape of this specific molecule using DFT.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO, for instance, is a key indicator of molecular stability. For this compound, there is no available data from FMO analyses to determine these parameters.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding and receptor-ligand binding. No ESP maps for this compound have been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's movements and conformational changes, offering a deeper understanding of its flexibility and behavior in different environments.

Conformational Analysis and Flexibility Studies

MD simulations would be instrumental in exploring the full range of conformations that this compound can adopt. This includes the rotation around its flexible bonds, such as the amide bond and the isopropyl group. Such flexibility can be critical to its biological function or material properties. However, no studies detailing the conformational landscape or flexibility of this compound through MD simulations are available.

Solvent Effects on Molecular Conformation

The surrounding solvent can significantly influence a molecule's shape and behavior. MD simulations in various solvents (e.g., water, organic solvents) would reveal how the environment affects the conformational preferences of this compound. This information is particularly important for understanding its behavior in biological systems or in solution-phase chemical reactions. Currently, there is a lack of published research on the solvent effects for this molecule.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools to predict the spectroscopic characteristics of a molecule before it is synthesized or analyzed in a laboratory. These predictions are invaluable for identifying and characterizing chemical structures.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict the ¹H and ¹³C NMR chemical shifts. This involves calculating the magnetic shielding tensors for each nucleus in the molecule. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set.

A hypothetical data table for predicted NMR chemical shifts would resemble the following:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ||

| C2 | ||

| ... | ||

| H1 | ||

| H2 | ||

| ... |

Note: The above table is for illustrative purposes only. No actual predicted data for this compound is currently available.

Vibrational Frequency Calculations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies help in the interpretation of experimental spectra.

A summary of calculated vibrational frequencies would typically be presented as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity (e.g., IR) |

| C=O stretch | ||

| N-H bend | ||

| C-Cl stretch | ||

| ... |

Note: This table is a representation of how such data would be presented. Specific vibrational frequency calculations for this compound are not found in the public domain.

Ligand-Target Docking and Interaction Modeling (In Silico)

In silico docking simulations are a critical component of modern drug discovery and molecular biology. These computational techniques predict how a small molecule (ligand) might bind to a larger molecule, typically a protein (target).

Computational Assessment of Binding Affinity to Known Biological Targets (Non-Clinical)

Molecular docking programs can estimate the binding affinity of a ligand to a target's binding site. This is often expressed as a docking score or a predicted binding free energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Without specific studies on this compound, it is not possible to provide data on its binding affinity to any biological targets.

Identification of Potential Binding Sites and Interaction Modes

Beyond just affinity, docking simulations reveal the specific orientation (pose) of the ligand within the binding site. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. A detailed analysis would map these interactions between the atoms of this compound and the amino acid residues of a target protein.

Structure Activity Relationship Sar Studies of Picolinamide Derivatives, Including 6 Chloro 3 Fluoro N Isopropylpicolinamide

Design Principles for Picolinamide (B142947) Analogues in SAR Studies

The design of picolinamide analogues for SAR studies is guided by a systematic approach to understanding how structural modifications influence biological activity. The core principle involves the synthesis of a series of related compounds where specific parts of the lead molecule, in this case, a picolinamide scaffold, are systematically varied.

Key design considerations include:

Substitution on the Pyridine (B92270) Ring: The pyridine ring of picolinamides offers multiple positions for substitution. The introduction of different functional groups, such as halogens, alkyl, and alkoxy groups, at various positions can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule. This, in turn, can affect its binding affinity to the target protein.

Modification of the Amide Linker: The amide bond is a crucial feature of picolinamides, often involved in hydrogen bonding interactions with the biological target. Modifications to the amide nitrogen, such as the introduction of various alkyl or aryl substituents, can influence the molecule's conformation and its ability to act as a hydrogen bond donor or acceptor.

Conformational Constraints: Introducing cyclic structures or bulky groups can restrict the rotational freedom of the molecule. This can help to lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity.

The overarching goal of these design principles is to develop a comprehensive understanding of the chemical features that are essential for the desired biological effect. This knowledge is then used to design new analogues with improved efficacy and other desirable properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

The development of predictive QSAR models for the biological efficacy of picolinamide derivatives involves several steps. Initially, a dataset of picolinamide analogues with their corresponding biological activities (e.g., IC₅₀ values) is compiled. nih.gov For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a mathematical equation that correlates the molecular descriptors with the biological activity. The resulting QSAR model can be used to predict the biological efficacy of new, unsynthesized picolinamide analogues. The predictive power of the model is assessed through internal and external validation techniques to ensure its robustness and reliability.

The analysis of a QSAR model can reveal which physicochemical descriptors are most influential in determining the biological activity of picolinamide derivatives. Some of the key descriptors often considered in QSAR studies include:

Lipophilicity (logP): This descriptor measures the compound's affinity for a nonpolar environment. It plays a crucial role in membrane permeability and can influence how a compound reaches its target site.

Electronic Descriptors: Parameters such as Hammett constants (σ) and dipole moments describe the electronic effects of substituents. These are important for understanding electrostatic interactions with the target protein.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) quantify the size and shape of substituents. These descriptors are critical for understanding how a molecule fits into a binding pocket.

Topological Descriptors: These numerical values are derived from the 2D representation of the molecule and describe its connectivity and branching.

The identification of these key descriptors provides valuable insights into the mechanism of action and helps in the rational design of more potent compounds.

Impact of Halogenation and Alkyl Chains on Biological Interactions (Non-Clinical)

The presence and nature of halogen atoms and alkyl chains on the picolinamide scaffold have a profound impact on their biological interactions.

Alkyl Chains: The N-alkyl substituent on the amide group also plays a critical role in determining biological activity. The length, branching, and cyclization of the alkyl chain can affect the molecule's lipophilicity, steric bulk, and conformational flexibility. For example, an isopropyl group, as in 6-Chloro-3-fluoro-N-isopropylpicolinamide, provides a moderate level of steric bulk and lipophilicity, which can be optimal for fitting into certain binding pockets.

The following table illustrates the hypothetical impact of different substituents on the biological activity of a picolinamide series, based on general SAR principles.

| Compound | R1 | R2 | R3 | Hypothetical Biological Activity (IC₅₀, nM) |

| 1 | H | H | H | 500 |

| 2 | Cl | H | H | 250 |

| 3 | H | F | H | 400 |

| 4 | Cl | F | H | 150 |

| 5 | Cl | F | Methyl | 200 |

| 6 (Target) | Cl | F | Isopropyl | 100 |

| 7 | Cl | F | Cyclohexyl | 180 |

This table is for illustrative purposes only and the data is not based on actual experimental results for the specific compounds listed.

Conformational Flexibility and its Influence on Activity (Non-Clinical)

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. The conformational flexibility of picolinamide derivatives is largely influenced by the rotation around single bonds, particularly the bond connecting the pyridine ring to the amide group and the bonds within the N-alkyl substituent.

The N-isopropyl group in this compound, for instance, has a certain degree of rotational freedom. However, its branched nature can also introduce some steric hindrance that may favor a particular range of conformations. The interplay between the substituents on the pyridine ring and the N-alkyl group can lead to a preferred conformation that is either conducive or detrimental to binding with the target.

Computational methods, such as molecular mechanics and molecular dynamics simulations, are often used to study the conformational preferences of picolinamide derivatives. These studies can help to identify the low-energy conformations that are likely to be present in solution and to understand how structural modifications affect the conformational landscape of the molecule. This information is invaluable for designing analogues with a higher propensity to adopt the bioactive conformation.

Biological Activity and Mechanistic Insights Non Human, Non Clinical Research

In Vitro Enzyme Inhibition Studies for Picolinamide (B142947) Derivatives

Research into the enzymatic targets of picolinamide derivatives has revealed two primary proteins:

Mitochondrial Complex III (cytochrome bc1 complex): A significant class of picolinamide fungicides, known as Quinone inside Inhibitors (QiI), target the cytochrome bc1 complex within the mitochondria. mdpi.comcorteva.com This complex is a crucial component of the electron transport chain, which is essential for cellular respiration. By binding to the Qi site of this complex, these picolinamides inhibit fungal respiration. mdpi.com This mode of action is distinct from other fungicides like strobilurins, which target the Qo site of the same complex, thereby reducing the likelihood of cross-resistance. mdpi.com Fenpicoxamid (B607437) and florylpicoxamid (B6595160) are notable examples of picolinamides that function through this mechanism. mdpi.comnih.gov Their primary metabolites, UK-2A and CAS-649 respectively, are the active molecules that bind to the Qi site. researchgate.net

Phosphatidylinositol/Phosphatidylcholine Transfer Protein (Sec14p): A different fungicidal mechanism has been identified for certain benzamide (B126) and picolinamide compounds. nih.govnih.gov These compounds target Sec14p, a major lipid transfer protein in yeast that is vital for cell viability. nih.govresearchgate.net Sec14p plays a critical role in maintaining the lipid composition of cellular membranes, and its inhibition disrupts this essential function. nih.gov This target is of particular interest as it is distinct from the targets of currently available antifungal drugs, opening new avenues for development. nih.gov

| Picolinamide Derivative Class | Target Enzyme | Organism Type | Effect |

| Quinone inside Inhibitors (QiI) (e.g., Fenpicoxamid, Florylpicoxamid) | Mitochondrial Complex III (cytochrome bc1 complex) | Fungi | Inhibition of fungal respiration. mdpi.com |

| Benzamide/Picolinamide Scaffolds | Phosphatidylinositol/Phosphatidylcholine Transfer Protein (Sec14p) | Fungi (e.g., Saccharomyces cerevisiae) | Inhibition of lipid transfer, disruption of cell viability. nih.govnih.gov |

The inhibition of target enzymes by picolinamide derivatives has been characterized as non-competitive. nih.govnih.gov In non-competitive inhibition, the inhibitor binds to an allosteric site on the enzyme, which is a site different from the active site where the substrate binds. nih.gov This binding event reduces the maximum rate of the enzyme's reaction (Vmax) without affecting the enzyme's affinity for its substrate (Km). nih.gov The inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. nih.gov This type of inhibition is significant in metabolic regulation through feedback mechanisms. nih.gov

Cell-Based Assays (Non-Human Cells, e.g., Fungal Cultures, Plant Cell Lines)

In vitro and in planta assays have demonstrated the potent growth-inhibiting effects of picolinamide fungicides against a broad spectrum of plant pathogenic fungi.

Fungal Growth Inhibition: Florylpicoxamid has shown activity against 21 different plant pathogenic fungi belonging to the Ascomycota and Basidiomycota phyla. nih.gov It is particularly effective against Zymoseptoria tritici, the fungus that causes wheat leaf blotch. nih.gov Studies have shown that picolinamide fungicides have both preventative and curative effects, meaning they can prevent spore germination on the leaf surface and also stop the growth of mycelia and the development of pycnidia within the leaf tissue. nih.gov

Plant Cell Lines: While the primary focus of research has been on fungal pathogens, the systemic and translaminar activity of compounds like florylpicoxamid in both monocot and dicot plants indicates interaction at the plant cellular level. nih.gov Picolinic acid derivatives have also been explored for their herbicidal activity as synthetic auxins, demonstrating their ability to modulate plant growth. researchgate.net

| Compound | Organism | Assay Type | Observed Effect | Potency |

| Florylpicoxamid | Zymoseptoria tritici | In vitro | 80% growth inhibition | 0.0046 mg L-1 nih.gov |

| Florylpicoxamid | Zymoseptoria tritici | In planta (preventative) | 80% disease control | 0.03 mg L-1 nih.gov |

Studies on picolinamide fungicides have highlighted their ability to be rapidly absorbed by plants. nih.gov Florylpicoxamid, for instance, partitions into plants quickly and exhibits good systemicity and translaminar activity. nih.gov This means it can move from the point of application to other parts of the plant, including across the leaf lamina, providing comprehensive protection. nih.gov This rapid uptake and distribution are crucial for its efficacy as a fungicide. While specific studies on the cellular uptake mechanism of 6-Chloro-3-fluoro-N-isopropylpicolinamide are not available, research on other antifungal agents like chitosan (B1678972) suggests that cellular internalization can be a critical part of the antifungal mechanism, potentially involving processes like endocytosis. nih.gov

Mechanistic Investigations at the Molecular Level

At the molecular level, the action of picolinamide derivatives has been investigated in detail for the two main target types:

Inhibition of Mitochondrial Complex III: Picolinamide fungicides that are Quinone inside Inhibitors (QiI) function by blocking the electron transfer in the mitochondrial respiratory chain. corteva.com They bind to the Qi site of the cytochrome bc1 complex, which is located on the inner mitochondrial membrane. corteva.com This binding prevents the reduction of ubiquinone, a critical step in the Q-cycle, thereby inhibiting the production of ATP, the cell's primary energy currency. corteva.com

Inhibition of Sec14p: For picolinamides that target Sec14p, the mechanism involves binding to the lipid-binding pocket of the protein. nih.govnih.gov X-ray co-crystal structures of a Sec14p-inhibitor complex have confirmed this binding mode. nih.govnih.gov This binding event prevents Sec14p from carrying out its function of transferring phosphatidylinositol and phosphatidylcholine between membranes, leading to a breakdown in cellular processes that depend on proper lipid homeostasis. nih.govresearchgate.net A functional variomics screen has successfully identified the specific amino acid residues within the binding pocket that are crucial for this interaction and can confer resistance when mutated. nih.gov

Elucidation of Signaling Pathways Affected (Non-Human Systems)

Research into the signaling pathways affected by picolinamide fungicides has identified the fungal lipid-transfer protein Sec14 as a key target. nih.gov Studies using the model organism Saccharomyces cerevisiae, as well as pathogenic Candida and Aspergillus species, have shown that these compounds exert their antifungal activity by modulating the function of Sec14. nih.gov This protein is crucial for lipid metabolism and membrane trafficking, and its inhibition disrupts essential cellular processes in fungi.

Furthermore, some picolinamide fungicides, such as fenpicoxamid and florylpicoxamid, target the Qi site of the mitochondrial cytochrome bc1 complex. nih.govresearchgate.net This inhibition disrupts the electron transport chain, a critical pathway for cellular respiration in fungi.

Protein-Ligand Interaction Analysis (Biophysical Methods, in vitro)

The interaction between picolinamide compounds and their protein targets has been investigated using biophysical methods. Notably, the co-crystallization of a picolinamide compound with the Sec14p protein has provided a high-resolution structural dataset of the protein-inhibitor complex. nih.gov This X-ray co-crystal structure confirmed that the compound binds within the lipid-binding pocket of Sec14p. nih.gov This detailed structural information is instrumental for understanding the structure-activity relationships and for the rational design of new, more potent antifungal agents. nih.govnih.gov Van der Waals interaction maps of the Sec14p lipid-binding pocket have also been generated to identify steric boundaries and guide the optimization of these compounds. nih.gov

Agricultural Research Applications of Picolinamide Derivatives

Picolinamide derivatives have been extensively studied for their potential in agriculture, primarily as fungicides.

Efficacy Against Plant Pathogens or Weeds (Controlled Laboratory/Greenhouse Studies)

In controlled laboratory and greenhouse settings, picolinamide fungicides have demonstrated significant efficacy against a broad spectrum of plant pathogenic fungi. For instance, florylpicoxamid is active against 21 different plant pathogenic fungi within the phyla Ascomycota and Basidiomycota. nih.gov It has shown particular potency against Zymoseptoria tritici, the causal agent of wheat leaf blotch. nih.gov

The preventative action of florylpicoxamid involves the inhibition of spore germination on the leaf surface, while its curative activity is characterized by the arrest of mycelial growth and pycnidia development within the leaf tissue. nih.gov Importantly, no cross-resistance has been observed between florylpicoxamid and other fungicide classes like strobilurins or azoles, making it a valuable tool for resistance management. nih.gov

Beyond fungicidal activity, research has also explored the insecticidal potential of new isoxazoline (B3343090) cyclopropyl-picolinamide derivatives. One such derivative, FSA37, exhibited excellent insecticidal activity against several pest species, including Plutella xylostella, Spodoptera litura, and Spodoptera exigua. acs.org

Below is a data table summarizing the efficacy of a picolinamide derivative against various plant pathogens.

| Compound | Target Pathogen | Efficacy Metric | Result |

| Florylpicoxamid | Zymoseptoria tritici | In vitro 80% growth inhibition (GI80) | 0.0046 mg L-1 |

| Florylpicoxamid | Zymoseptoria tritici | In planta 80% disease control (DC80) | 0.03 mg L-1 |

Impact on Plant Physiology and Metabolism (Non-Crop Specific)

The application of picolinamide fungicides can also have an impact on the physiology and metabolism of plants. Florylpicoxamid has been shown to partition into plants quickly and exhibits good systemicity and translaminar activity in both monocot and dicot plants. nih.gov This indicates efficient uptake and distribution within the plant tissues.

Furthermore, some studies on the co-application of fungicides with other compounds have shown an elicitation of the plant's innate defense responses. For example, the combined application of pyraclostrobin (B128455) (a strobilurin fungicide) and brassinolide (B613842) (a phytohormone) in Arabidopsis thaliana led to improved disease control by boosting transient H2O2 accumulation and the activities of various defense-related enzymes. nih.gov While this study did not use a picolinamide, it highlights a potential indirect mechanism of action for fungicides in general, which is the stimulation of the plant's own defense systems.

Resistance Mechanism Studies in Target Organisms (Non-Human, e.g., Fungal Resistance)

The development of resistance in target organisms is a significant concern in the use of any pesticide. Laboratory studies have demonstrated that target site mutations in fungi can confer resistance to picolinamide fungicides. researchgate.netfrac.info Specifically, mutations in the genes encoding the Sec14p protein have been identified that lead to resistance. A functional variomics screen identified resistance-conferring residues that are localized to the lipid-binding pocket of Sec14p. nih.gov

For picolinamides that target the cytochrome bc1 complex, mutations in the cytochrome b gene can lead to resistance. researchgate.net Despite the potential for resistance development, field resistance to picolinamide fungicides like fenpicoxamid and florylpicoxamid has not been widely reported to date. frac.info Nevertheless, resistance management strategies, such as applying picolinamides preventatively and in rotation or mixture with fungicides that have different modes of action, are recommended. frac.info

Analytical Methodologies for 6 Chloro 3 Fluoro N Isopropylpicolinamide in Research Matrices

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to the analysis of 6-Chloro-3-fluoro-N-isopropylpicolinamide, offering high-resolution separation for both purity determination of the neat compound and its quantification within complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile, thermally labile compounds like this compound. A typical reversed-phase HPLC method would be developed to assess the purity of newly synthesized batches and to quantify the compound in research samples.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings. A C18 column is a common starting point for the stationary phase due to its versatility. The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure consistent ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities with differing polarities.

Detection is commonly achieved using a UV detector, set at a wavelength where this compound exhibits maximum absorbance. The specific wavelength would be determined by acquiring a UV spectrum of a pure standard. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a reference standard and plotting the peak area against concentration.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 270 nm (Hypothetical) |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography (GC) could be employed for its analysis, particularly for assessing the presence of volatile impurities or after a derivatization step to increase its volatility and thermal stability. For instance, derivatization could involve silylation of the amide group.

A GC method would utilize a capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane), to achieve separation. The carrier gas would typically be an inert gas like helium or nitrogen. The temperature program of the GC oven would be optimized to ensure adequate separation of the analyte from other components in the sample. A Flame Ionization Detector (FID) could be used for general-purpose quantification, while a Nitrogen-Phosphorus Detector (NPD) would offer greater selectivity for this nitrogen-containing compound.

Spectroscopic Quantification Methods (UV-Vis, Fluorimetry)

Spectroscopic methods provide rapid and non-destructive means of quantification, though they may lack the specificity of chromatographic techniques when applied to complex mixtures.

UV-Visible (UV-Vis) Spectroscopy: This technique is predicated on the absorption of ultraviolet or visible light by the analyte. A solution of this compound would be prepared in a suitable solvent (one that is transparent in the wavelength range of interest), and its absorbance spectrum would be recorded. The wavelength of maximum absorbance (λmax) would be identified and used for quantification based on the Beer-Lambert law. A calibration curve of absorbance versus concentration would be established using a series of standard solutions.

Fluorimetry: If this compound exhibits native fluorescence, or can be derivatized with a fluorescent tag, fluorimetry can offer a highly sensitive method for quantification. This would involve determining the optimal excitation and emission wavelengths. The fluorescence intensity is directly proportional to the concentration of the compound over a certain range, allowing for the creation of a calibration curve for quantitative measurements. This method is particularly advantageous for trace-level analysis due to its inherent sensitivity.

Mass Spectrometry-Based Analytical Techniques (LC-MS, GC-MS)

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for both the identification and quantification of this compound, offering high sensitivity and selectivity.

Trace Analysis in Experimental Samples (e.g., in vitro assay solutions, environmental models)

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for the trace analysis of this compound in complex biological or environmental matrices. The HPLC system separates the compound from matrix components, and the mass spectrometer provides highly specific detection and quantification. An electrospray ionization (ESI) source would likely be used to generate ions of the target molecule.

For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes would be employed. In SIM mode, the mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. For even greater selectivity and lower detection limits, MRM can be used with a triple quadrupole mass spectrometer. In this mode, a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This high degree of specificity minimizes interferences from the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile or can be derivatized, GC-MS offers excellent chromatographic resolution and definitive identification based on the mass spectrum of the analyte. The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for the compound, which can be used for unequivocal identification by comparison to a spectral library or a reference standard. Similar to LC-MS, GC-MS can be operated in SIM mode for sensitive quantification.

Table 2: Hypothetical Mass Spectrometry Parameters for Trace Analysis

| Technique | Ionization Mode | Monitored Ions (m/z) |

| LC-MS | ESI+ | Parent [M+H]+ |

| LC-MS/MS | ESI+ | Parent → Fragment Transition |

| GC-MS | Electron Impact (EI) | Characteristic Fragment Ions |

Standardization and Validation of Analytical Protocols for Research Use

For any of the analytical methods described above to be considered reliable for research purposes, they must undergo a thorough validation process. bldpharm.combldpharm.comgoogle.com Method validation ensures that the analytical procedure is suitable for its intended purpose. bldpharm.comgoogle.com Key validation parameters, as often guided by international standards, include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. bldpharm.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. bldpharm.com

A comprehensive standard operating procedure (SOP) must be established for each validated method, detailing all steps from sample preparation to data analysis, to ensure consistency and reproducibility of results across different experiments and potentially different laboratories. google.com

Environmental Behavior and Ecological Considerations Non Human Impact

Q & A

Q. Optimization Tips :

- Use factorial design to test variables (temperature, stoichiometry, solvent polarity) and identify interactions affecting yield .

- Monitor intermediates via LC-MS or NMR to minimize side reactions (e.g., over-halogenation) .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

Key Techniques :

Q. Pitfalls :

(Advanced) How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound in biological systems?

Answer:

Methodology :

Variation of Substituents : Synthesize analogs with modified halogen positions (e.g., 5-fluoro vs. 3-fluoro) or alkylamide groups.

In Silico Screening : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., enzymes or receptors) .

Biological Assays :

Q. Data Analysis :

- Apply multivariate regression to correlate substituent properties (e.g., Hammett σ) with bioactivity .

(Advanced) How can computational chemistry methods predict the reactivity or degradation pathways of this compound under environmental conditions?

Answer:

Computational Strategies :

DFT Calculations : Model hydrolysis or photodegradation pathways using Gaussian or ORCA. Focus on bond dissociation energies (BDEs) for C-Cl and C-F bonds .

MD Simulations : Study interactions with environmental matrices (e.g., soil or water) using GROMACS.

QSPR Models : Predict persistence or toxicity based on electronic descriptors (e.g., LUMO energy) .

Q. Validation :

(Advanced) What statistical approaches can resolve discrepancies in reported bioactivity data for this compound across different studies?

Answer:

Strategies :

Meta-Analysis : Aggregate data from multiple studies and apply random-effects models to account for variability (e.g., using RevMan or R) .

Sensitivity Analysis : Test if outliers arise from methodological differences (e.g., cell line selection or assay pH) .

Bayesian Inference : Update probability distributions for bioactivity parameters as new data emerges .

Q. Root-Cause Identification :

(Advanced) How can AI-driven tools enhance the optimization of this compound synthesis or mechanistic studies?

Answer:

AI Applications :

- Reaction Prediction : Platforms like IBM RXN or ChemBERTa suggest optimal catalysts/solvents .

- Process Control : Implement reinforcement learning (RL) for real-time adjustment of reaction parameters (e.g., flow chemistry systems) .

- Data Mining : Use NLP to extract synthesis conditions from patents/literature (e.g., CAS Content Collection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.